molecular formula C12H19N3S B6813201 N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine

Cat. No.: B6813201
M. Wt: 237.37 g/mol
InChI Key: HQODKOXYKBHZHH-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines an imidazo[1,2-a]pyridine ring with a thiolan-3-amine moiety, which contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-2-12-13-4-5-15(12)8-10(1)7-14-11-3-6-16-9-11/h4-5,10-11,14H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQODKOXYKBHZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1CNC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine under acidic or basic conditions.

    Introduction of the thiolan-3-amine moiety: This step often involves the nucleophilic substitution of a halogenated intermediate with a thiolamine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-amine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, thiolamine compounds.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in microbial growth and proliferation. This inhibition disrupts essential biological processes, leading to the death of the target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine stands out due to its unique combination of the imidazo[1,2-a]pyridine ring and thiolan-3-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

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